
5-Bromo-2-cyclopentylisoindolin-1-one
Overview
Description
The compound 5-Bromo-2-cyclopentylisoindolin-1-one is not directly discussed in the provided papers. However, the papers do mention a related compound, 5-bromo-2'-deoxyuridine, which is used in the context of DNA replication studies. This compound is a synthetic thymidine analog that incorporates into DNA and is used as a tool to measure DNA synthesis in cells .
Synthesis Analysis
The synthesis of this compound is not covered in the provided papers. However, the synthesis of related brominated compounds, such as 5-bromodeoxyuridine, typically involves the substitution of a hydrogen atom in the corresponding molecule with a bromine atom. This can be achieved through various bromination reactions, often using a brominating agent under controlled conditions .
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the provided papers, the structure of 5-bromodeoxyuridine is mentioned. It is a brominated nucleoside analog of thymidine, where the methyl group of thymidine is replaced by bromine at the 5' position of the deoxyribose sugar . The presence of bromine allows it to be detected using specific antibodies, as it is a heavy atom that can be distinguished from the natural nucleosides.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to this compound. However, they do describe the use of 5-bromodeoxyuridine in the detection of DNA replication. The compound is incorporated into newly synthesized DNA strands during replication, and its presence can be detected using specific monoclonal antibodies, which do not cross-react with thymidine . This allows for the identification of replicating cells.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, the properties of 5-bromodeoxyuridine, such as its ability to be incorporated into DNA and its detection using immunofluorescent staining methods, are highlighted. The compound's bromine atom plays a crucial role in its detection and its utility in flow cytometry to quantify DNA synthesis in cultured cells .
Scientific Research Applications
1. Cancer Research and Treatment
- 5-Bromo-2-cyclopentylisoindolin-1-one and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a novel compound incorporating a bromophenol derivative containing an indolin-2-one moiety was found to effectively induce cell cycle arrest and apoptosis in human lung cancer cells. This compound activated key pathways such as reactive oxygen species (ROS) generation and the mitogen-activated protein kinase (MAPK) signaling pathway, showing potential for cancer treatment (Guo et al., 2018). Another study identified a compound, 5'-Br, with strong antiproliferative activity in leukemia cells, inducing apoptosis and cell cycle arrest (Saleh et al., 2015).
2. DNA Replication Studies
- Monoclonal antibodies specific for bromodeoxyuridine have been developed to detect DNA replication at a cellular level, with applications in cancer research and understanding cellular processes. These antibodies are highly specific and allow for the easy and rapid detection of DNA synthesis in cultured cells exposed to bromodeoxyuridine (Gratzner, 1982).
3. Antiviral Research
- Bromo-substituted nucleoside analogs have been synthesized and evaluated for their antiviral properties. For instance, certain derivatives have shown effectiveness against herpes simplex virus types 1 and 2, demonstrating the potential for developing new antiviral agents (Russ et al., 2003).
4. Synthesis and Chemical Application
- Research has also focused on the synthesis of various derivatives of bromo-substituted compounds for use in chemical reactions. For example, methods for regio- and chemoselective bromination of certain compounds have been developed, which are valuable for synthesizing important synthons in organic synthesis (Shirinian et al., 2012).
5. Neuroscience and Stem Cell Research
- Bromodeoxyuridine (BrdU) is commonly used in neuroscience to trace the proliferation and differentiation of neural stem cells. However, it has been observed that NSCs exposed to BrdU undergo significant changes, including loss of global DNA methylation and astrocytic differentiation, suggesting caution in its use for stem cell research (Schneider & d’Adda di Fagagna, 2012).
Mechanism of Action
Target of Action
This compound is a high-quality chemical used in research , and its specific targets are still under investigation.
Mode of Action
It’s known that this compound interacts with its targets, leading to changes that can affect various biological processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Bromo-2-cyclopentylisoindolin-1-one’s action are currently under investigation . Preliminary studies suggest that some analogues of this compound exhibit antiproliferative/cytotoxic activity against several human cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds or substances .
properties
IUPAC Name |
5-bromo-2-cyclopentyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-10-5-6-12-9(7-10)8-15(13(12)16)11-3-1-2-4-11/h5-7,11H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCUWYULJGSYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3=C(C2=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631100 | |
| Record name | 5-Bromo-2-cyclopentyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864867-11-8 | |
| Record name | 5-Bromo-2-cyclopentyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



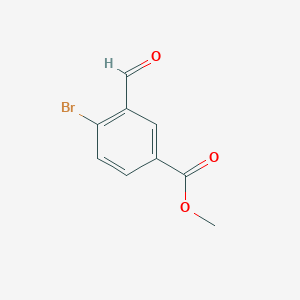

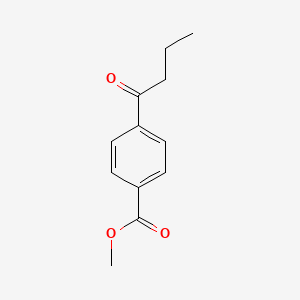
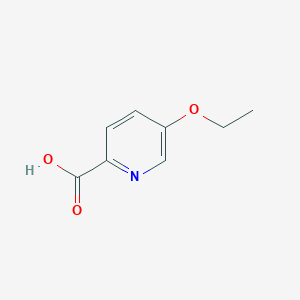
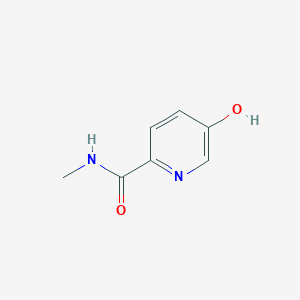
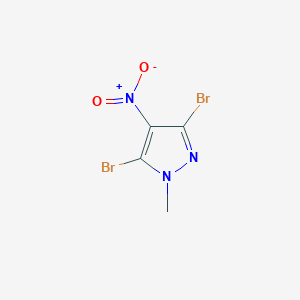
![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)





